Chemical structure and properties of 2,3-Bis(2,4-difluorophenoxy)quinoxaline
Chemical structure and properties of 2,3-Bis(2,4-difluorophenoxy)quinoxaline
An In-Depth Technical Guide to the Chemical Structure, Properties, and Synthesis of 2,3-Bis(2,4-difluorophenoxy)quinoxaline
Executive Summary
As the demand for highly functionalized heteroaromatic compounds accelerates in both advanced materials science and pharmaceutical development, quinoxaline derivatives have emerged as privileged scaffolds. Specifically, 2,3-Bis(2,4-difluorophenoxy)quinoxaline (Molecular Formula: C₂₀H₁₀F₄N₂O₂) represents a highly specialized, electron-deficient architecture. By integrating a rigid di-aza aromatic core with highly electronegative, fluorinated phenoxy pendants, this molecule exhibits a unique push-pull electronic dynamic.
This whitepaper, designed for research scientists and drug development professionals, provides a comprehensive analysis of the structural profiling, physicochemical properties, and validated synthetic methodologies for 2,3-Bis(2,4-difluorophenoxy)quinoxaline.
Structural and Electronic Profiling
The structural foundation of 2,3-Bis(2,4-difluorophenoxy)quinoxaline relies on the synergistic effects of its two primary domains:
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The Quinoxaline Core: A bicyclic heterocycle consisting of a benzene ring fused to a pyrazine ring. The two nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing effect via induction, rendering the C2 and C3 positions highly electrophilic.
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The 2,4-Difluorophenoxy Substituents: Oxygen atoms directly attached to the C2 and C3 positions donate electron density into the quinoxaline ring via resonance (+R effect). However, this is heavily counteracted by the strong inductive withdrawal (-I effect) of the 2,4-difluorophenyl rings. Fluorine, being the most electronegative element, pulls electron density away from the ether oxygen, effectively deepening the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
This precise electronic configuration makes the compound highly resistant to oxidative degradation, increasing its utility as an electron-transport material in Organic Light Emitting Diodes (OLEDs) and as a metabolically stable pharmacophore in drug design [1].
Caption: Structure-property relationships governing the molecule's physicochemical profile.
Physicochemical Properties
Understanding the quantitative metrics of 2,3-Bis(2,4-difluorophenoxy)quinoxaline is critical for predicting its behavior in biological assays and material matrices. The heavy fluorination significantly increases the partition coefficient (LogP), making it highly lipophilic—a crucial parameter for crossing the blood-brain barrier in neurological drug targeting [4].
| Property | Value / Description | Impact on Application |
| Molecular Formula | C₂₀H₁₀F₄N₂O₂ | Defines stoichiometric requirements. |
| Molecular Weight | 386.30 g/mol | Falls within Lipinski’s Rule of 5 for oral bioavailability. |
| Exact Mass | 386.0678 Da | Utilized for High-Resolution Mass Spectrometry (HRMS) validation. |
| Estimated LogP | ~ 4.8 - 5.2 | High lipophilicity; excellent membrane permeability. |
| H-Bond Donors | 0 | Prevents non-specific aqueous solvation. |
| H-Bond Acceptors | 4 (Primary: N, O) | Allows targeted kinase/receptor binding. |
| Rotatable Bonds | 4 | Balances conformational flexibility with core rigidity. |
Synthesis and Mechanistic Pathway
The synthesis of 2,3-disubstituted quinoxalines is most efficiently achieved via Nucleophilic Aromatic Substitution (SₙAr) [2]. The starting material, 2,3-dichloroquinoxaline (DCQX) , is a highly versatile electrophile. The presence of two adjacent chlorine atoms on the electron-deficient pyrazine ring makes it highly susceptible to nucleophilic attack [3].
The SₙAr Mechanism
The reaction proceeds via a classic addition-elimination mechanism. The deprotonated 2,4-difluorophenoxide acts as the nucleophile, attacking the C2 position of DCQX to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The subsequent elimination of the chloride ion restores aromaticity. Because the first substitution slightly increases the electron density of the ring, the second substitution at C3 requires higher thermal energy to proceed to completion.
Caption: SNAr mechanism for the synthesis of 2,3-Bis(2,4-difluorophenoxy)quinoxaline.
Experimental Workflow: Self-Validating Protocol
As an application scientist, it is imperative to design protocols that inherently prevent side reactions (such as mono-substitution or hydrolysis). The following protocol utilizes anhydrous Dimethylformamide (DMF) and Potassium Carbonate (K₂CO₃).
Causality of Reagent Selection:
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Solvent (DMF): A polar aprotic solvent is mandatory. DMF solvates the potassium cations but leaves the phenoxide anions "naked" and highly reactive, accelerating the SₙAr process [3].
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Base (K₂CO₃): A mild inorganic base is chosen over stronger bases (like NaH or KOtBu) to prevent the degradation of the quinoxaline ring or the generation of unwanted benzyne intermediates. It is perfectly tuned to deprotonate 2,4-difluorophenol (pKa ~ 8.5).
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Stoichiometry (2.2 Equivalents of Phenol): A slight excess of the nucleophile ensures the reaction is driven completely to the di-substituted product, eliminating the difficult-to-separate mono-substituted impurity.
Step-by-Step Synthesis Protocol
Reagents Required:
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2,3-Dichloroquinoxaline (1.0 eq, 10 mmol, 1.99 g)
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2,4-Difluorophenol (2.2 eq, 22 mmol, 2.86 g)
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Potassium Carbonate, anhydrous (3.0 eq, 30 mmol, 4.14 g)
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Anhydrous DMF (25 mL)
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Deionized Water (100 mL)
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Ethyl Acetate (for extraction)
Procedure:
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Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
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Dissolution: Add 1.99 g of 2,3-dichloroquinoxaline to the flask and dissolve in 25 mL of anhydrous DMF. Stir until a homogenous solution is achieved.
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Base Addition: Introduce 4.14 g of finely powdered, anhydrous K₂CO₃. The suspension should be stirred for 5 minutes at room temperature.
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Nucleophile Introduction: Dropwise, add 2.86 g of 2,4-difluorophenol via syringe. Self-Validation Check: A slight color change (often shifting to a pale yellow/orange) indicates the formation of the highly conjugated phenoxide anion.
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Thermal Activation: Elevate the temperature to 90 °C using an oil bath. Stir vigorously for 12–16 hours.
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Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent system. The starting material (DCQX) will disappear, replaced by a highly UV-active, slightly more polar spot representing the di-substituted product.
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Quenching and Precipitation: Once TLC confirms the consumption of the mono-substituted intermediate, cool the flask to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold deionized water while stirring vigorously. The highly lipophilic product will immediately precipitate, while the KCl salts and DMF dissolve in the aqueous phase.
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Isolation & Purification: Filter the precipitate under a vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove residual DMF. Recrystallize the crude solid from hot ethanol or acetonitrile to yield pure 2,3-Bis(2,4-difluorophenoxy)quinoxaline as off-white to pale yellow crystals.
Applications in Advanced Fields
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Pharmaceuticals (Neurology & Oncology): Quinoxaline amides and ethers are heavily cited in patent literature as potent modulators of voltage-gated sodium channels (e.g., NaV1.8), which are critical targets for neuropathic pain management [4]. The 2,4-difluorophenoxy groups enhance the metabolic half-life of the drug by blocking cytochrome P450-mediated aromatic oxidation.
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Agrochemicals: Aryloxyphenoxypropionate-like structures utilizing the quinoxaline core exhibit potent selective herbicidal and fungicidal properties. The SₙAr methodology allows for rapid library generation of these derivatives for structure-activity relationship (SAR) screening.
References
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2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry (2017). Available at:[Link]
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Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons, University of Dayton (2023). Available at:[Link]
- Quinoline and quinoxaline amides as modulators of sodium channels (HUE032169T2).Google Patents.
